molecular formula C22H18N4O5S B11352856 Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate

Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B11352856
M. Wt: 450.5 g/mol
InChI Key: KMMIYJPFQYAFRT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a thiadiazole ring, a benzofuran moiety, and a benzoate ester group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Synthesis of the Benzofuran Moiety: The benzofuran ring can be formed through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Coupling Reactions: The thiadiazole and benzofuran intermediates are then coupled through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups, using reagents such as alkoxides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkoxides, amines

Major Products Formed

    Oxidation Products: Oxidized derivatives of the thiadiazole and benzofuran rings

    Reduction Products: Reduced derivatives of the ester and amide groups

    Substitution Products: Substituted benzoate esters and amides

Scientific Research Applications

Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

    • This compound
    • This compound
    • This compound
  • Uniqueness

    • The presence of the thiadiazole ring imparts unique electronic properties to the compound.
    • The benzofuran moiety contributes to the compound’s potential biological activity.
    • The benzoate ester group enhances the compound’s solubility and stability.

This compound stands out due to its combination of structural features, making it a valuable compound for various scientific research applications.

Biological Activity

Ethyl 4-{[(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The process generally includes:

  • Formation of the Thiadiazole Moiety : The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is synthesized using standard methods involving thioketones and hydrazines.
  • Coupling Reactions : The formation of amide bonds between the thiadiazole derivative and benzofuran derivatives is crucial for constructing the final structure.
  • Esterification : The final step involves esterification to yield this compound.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties often exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial Strains TestedActivity Observed
Thiadiazole DerivativesS. aureus, E. coliModerate activity
Benzofuran DerivativesCandida albicansEffective against fungal strains

Anticancer Activity

This compound has been studied for its cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Preliminary results suggest that this compound exhibits dose-dependent cytotoxicity, indicating potential as an anticancer agent .

Anti-inflammatory Effects

Thiadiazole derivatives have also been noted for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to inhibit inflammatory pathways in vitro .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole compounds for their antimicrobial properties using disk diffusion methods. Results indicated that modifications in the thiadiazole ring significantly affected the antimicrobial potency .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various derivatives on cancer cell lines, it was found that compounds with specific substituents on the benzofuran moiety exhibited enhanced activity against HeLa cells compared to others .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazole derivatives have shown that electron-withdrawing groups increase antimicrobial activity while modifications on the benzofuran ring can enhance anticancer properties .

Properties

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 4-[[3-[(4-methylthiadiazole-5-carbonyl)amino]-1-benzofuran-2-carbonyl]amino]benzoate

InChI

InChI=1S/C22H18N4O5S/c1-3-30-22(29)13-8-10-14(11-9-13)23-20(27)18-17(15-6-4-5-7-16(15)31-18)24-21(28)19-12(2)25-26-32-19/h4-11H,3H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

KMMIYJPFQYAFRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(N=NS4)C

Origin of Product

United States

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